

Check Availability & Pricing

Application Notes & Protocols: Cell-Based Assays for Screening Glycyrrhizin (GLR) Activity

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	GLR-19	
Cat. No.:	B15564982	Get Quote

Introduction

Glycyrrhizin (GLR), a major active triterpenoid saponin isolated from the roots of licorice (Glycyrrhiza species), has garnered significant attention for its diverse pharmacological properties.[1][2][3] These properties include anti-inflammatory, antiviral, hepatoprotective, and anticancer effects.[1][2] The therapeutic potential of GLR is primarily attributed to its ability to modulate key cellular signaling pathways, such as nuclear factor kappa B (NF-κB), mitogenactivated protein kinase (MAPK), and phosphoinositide 3-kinase/protein kinase B (PI3K/Akt).[1][4] Furthermore, GLR is known to directly inhibit the high-mobility group box 1 (HMGB1) protein, a critical mediator of inflammation.[1][4] These application notes provide detailed protocols for a range of cell-based assays designed to screen and characterize the biological activities of GLR for researchers, scientists, and drug development professionals.

Anti-Inflammatory Activity Screening

Glycyrrhizin exhibits potent anti-inflammatory effects by inhibiting key inflammatory mediators and signaling pathways.[1] A common method to assess this activity is to use a lipopolysaccharide (LPS)-stimulated macrophage cell line, such as RAW 264.7, which mimics an inflammatory response. GLR has been shown to reduce the production of pro-inflammatory cytokines like TNF- α , IL-6, and IL-1 β by suppressing the NF- κ B and MAPK signaling pathways. [1][5]



Signaling Pathway: GLR Inhibition of LPS-Induced Inflammation

Caption: GLR inhibits LPS-induced inflammatory signaling pathways.

Experimental Protocol: Cytokine Production in LPS-Stimulated Macrophages

This protocol details the measurement of pro-inflammatory cytokines (TNF- α , IL-6) in RAW 264.7 macrophage cells stimulated with LPS.

- Cell Culture:
 - Culture RAW 264.7 cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and
 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
- · Cell Seeding:
 - Seed the cells in a 24-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.
- Treatment:
 - Pre-treat the cells with various concentrations of GLR (e.g., 10, 50, 100 μM) for 1-2 hours.
 - Include a vehicle control (medium without GLR).
 - \circ Stimulate the cells with LPS (1 µg/mL) for 24 hours. A non-stimulated control group should also be included.
- Sample Collection:
 - After incubation, centrifuge the plate to pellet any floating cells.
 - Carefully collect the cell culture supernatant for cytokine analysis.
- Cytokine Quantification (ELISA):



- \circ Quantify the concentration of TNF- α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
- Data Analysis:
 - Calculate the percentage inhibition of cytokine production by GLR compared to the LPSonly treated group.
 - Determine the IC₅₀ value (the concentration of GLR that inhibits 50% of cytokine production).

Data Summary: Anti-Inflammatory Activity of GLR



Cell Line	Stimulant	Parameter Measured	Effective GLR Concentrati on	Result	Reference
RAW 264.7	LPS	TNF-α, IL-6, IL-1β	Not specified	Significant reduction in cytokine production	[1]
RAW 264.7	LPS	HMGB1 Secretion	Not specified	Inhibition of HMGB1 translocation and secretion	[1]
BV2 Microglia	LPS	IL-6, TNF-α, IL-1β	Not specified	Inhibition of cytokine production via HMGB1-TLR4-NF-kB pathway	[1]
Human Chondrocytes	IL-1β	NO, PGE2, TNF-α, IL-6	Not specified	Remarkable suppression of inflammatory mediators	[6]
HMC-1 Mast Cells	PMACI	TNF-α, IL-6	Not specified	Decreased production and mRNA expression of cytokines	[7]

Antiviral Activity Screening

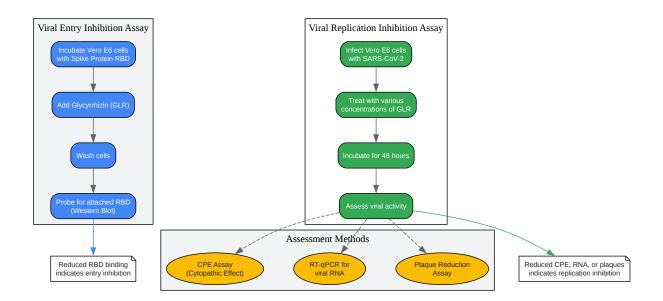
GLR has demonstrated broad-spectrum antiviral activity, notably against SARS-CoV-2 and Hepatitis B Virus (HBV).[8][9][10] Assays typically focus on inhibiting viral entry into host cells or suppressing viral replication within the cells.



SARS-CoV-2 Activity

GLR can inhibit SARS-CoV-2 entry by targeting the ACE2 receptor and can also block viral replication.[11][12] Vero E6 cells, which are highly susceptible to SARS-CoV-2 infection, are commonly used for these assays.

Workflow: SARS-CoV-2 Antiviral Assays



Click to download full resolution via product page

Caption: Workflows for assessing GLR's antiviral activity against SARS-CoV-2.



Experimental Protocol: SARS-CoV-2 Replication Inhibition (CPE Assay)

This protocol measures the ability of GLR to protect Vero E6 cells from the virus-induced cytopathic effect (CPE).

· Cell Culture:

 Culture Vero E6 cells in MEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

Cell Seeding:

- Seed cells in a 96-well plate at a density of 2 x 10⁴ cells/well and incubate overnight.
- Infection and Treatment (Post-entry):
 - Infect cells with SARS-CoV-2 at a specific multiplicity of infection (e.g., 100 TCID₅₀) for 4 hours.[13]
 - Remove the virus-containing medium and add fresh medium containing serial dilutions of GLR (e.g., 0.002–4 mg/mL).[13]
 - Include an untreated infected control (positive control) and an uninfected control (negative control).

Incubation:

Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

CPE Assessment:

- After incubation, visually inspect the cells under a microscope for signs of CPE (cell rounding, detachment).
- For quantitative analysis, stain the cells with a crystal violet solution (0.5% in 20% methanol).



- Wash the wells, allow them to dry, and then solubilize the stain with methanol.
- Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis:
 - Calculate the percentage of cell viability for each GLR concentration relative to the uninfected control.
 - Determine the EC₅₀ (the concentration of GLR that provides 50% protection against virusinduced cell death).

Data Summary: Anti-SARS-CoV-2 Activity of GLR

Assay Type	Cell Line	Parameter	Result	Reference
Viral Replication	Vero E6	EC50	0.44 mg/mL	[13][14]
Viral Replication	Vero E6	3CLpro Inhibition	70.3% inhibition at 30 μM	[14]
Viral Entry	Vero E6	S protein-ACE2 Binding	Significant inhibition at 31 µM	[11]
Viral Replication	Vero E6	IC50 (Glycyvir)	2–8 μΜ	[9]

Hepatitis B Virus (HBV) Activity

GLR can inhibit the secretion of HBV surface antigen (HBsAg) and e-antigen (HBeAg), as well as reduce HBV DNA levels.[15][16] The HepG2.2.15 cell line, which stably expresses HBV, is the standard model for these studies.

Experimental Protocol: Inhibition of HBV Antigen Secretion

- Cell Culture:
 - $\circ~$ Culture HepG2.2.15 cells in MEM supplemented with 10% FBS, G418 (200 $\mu g/mL),$ and 1% Penicillin-Streptomycin.



- · Cell Seeding:
 - Seed cells in a 24-well plate and grow to confluence.
- Treatment:
 - \circ Treat the cells with various concentrations of GLR (e.g., 50, 100, 200, 400, 800 μ g/mL) in fresh medium.[15]
 - Include a blank control group (no GLR).
- Sample Collection:
 - Collect the cell culture supernatant at specific time points (e.g., 2, 3 days) post-treatment.
 [17]
- Antigen Quantification (ELISA):
 - Measure the levels of HBsAg and HBeAg in the collected supernatants using commercial ELISA kits according to the manufacturer's protocols.[15]
- HBV DNA Quantification (RT-PCR):
 - Extract viral DNA from the supernatant.
 - Quantify HBV DNA levels using Real-Time PCR.[15]
- Data Analysis:
 - Compare the levels of HBsAg, HBeAg, and HBV DNA in GLR-treated groups to the blank control group.
 - Determine the dose-dependent inhibitory effects of GLR.

Data Summary: Anti-HBV Activity of GLR



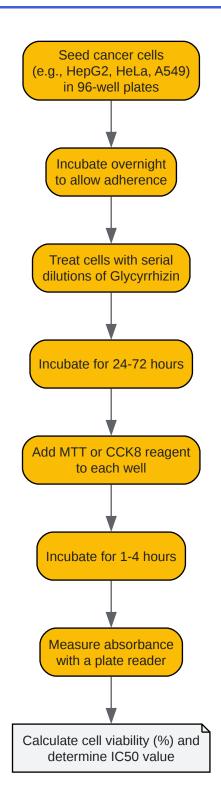
Cell Line	Parameter Measured	GLR Concentration	Result	Reference
HepG2.2.15	HBsAg Secretion	Dose-dependent	Significant inhibition	[15]
HepG2.2.15	HBeAg Secretion	100-400 μg/mL	Significant inhibition	[15]
HepG2.2.15	HBeAg Secretion	800 μg/mL	Significant increase	[15]
HepG2.2.15	HBV DNA Levels	< 400 μg/mL	Significant inhibition	[15]
HepG2.2.15	HBV DNA Levels	800 μg/mL	Significant increase	[15]

Anticancer Activity Screening

GLR has been shown to inhibit the proliferation and induce apoptosis in various cancer cell lines, including those from the liver, cervix, lung, and prostate.[2][18][19][20] The most common initial screening method is the cell viability assay.

Workflow: Cell Viability Assay (MTT/CCK8)





Click to download full resolution via product page

Caption: A standard workflow for assessing the anticancer activity of GLR.

Experimental Protocol: Cell Viability (MTT Assay)



· Cell Culture:

 Culture the desired cancer cell lines (e.g., HepG2, HeLa, A549, DU-145) in their recommended growth media.[18][20]

· Cell Seeding:

• Seed cells in a 96-well plate at a density of 3×10^3 to 5×10^3 cells/well and incubate overnight.[19]

• Treatment:

- Remove the old medium and add fresh medium containing various concentrations of GLR or its analogs.
- o Include a vehicle control (DMSO or medium).

Incubation:

Incubate the cells for a specified period (e.g., 48 hours).[19]

MTT Addition:

 Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours at 37°C.[19]

· Formazan Solubilization:

 $\circ\,$ Remove the supernatant and add 150 μL of DMSO to each well to dissolve the formazan crystals.

• Absorbance Measurement:

Measure the absorbance at a wavelength of 490-570 nm using a microplate reader.

Data Analysis:

Calculate the percentage of cell viability relative to the vehicle control.



• Plot a dose-response curve and determine the IC50 value.

Data Summary: Anticancer Activity of GLR Analogs

Cell Line	Compound	Assay	IC ₅₀ (μM)	Reference
HepG2 (Hepatocellular Carcinoma)	18α-GAMG	CCK8	6.67	[18]
HeLa (Cervical Adenocarcinoma)	18α-GAMG	CCK8	7.43	[18]
A549 (Lung Carcinoma)	18α-GAMG	CCK8	15.76	[18]
DU-145 (Prostate Cancer)	Glycyrrhizin	Cell Viability	Dose-dependent inhibition	[20]
LNCaP (Prostate Cancer)	Glycyrrhizin	Cell Viability	Dose-dependent inhibition	[20]
MCF7 (Breast Cancer)	Licorice Extract	MTT	IC ₅₀ = 56.10 μg/mL	[21]

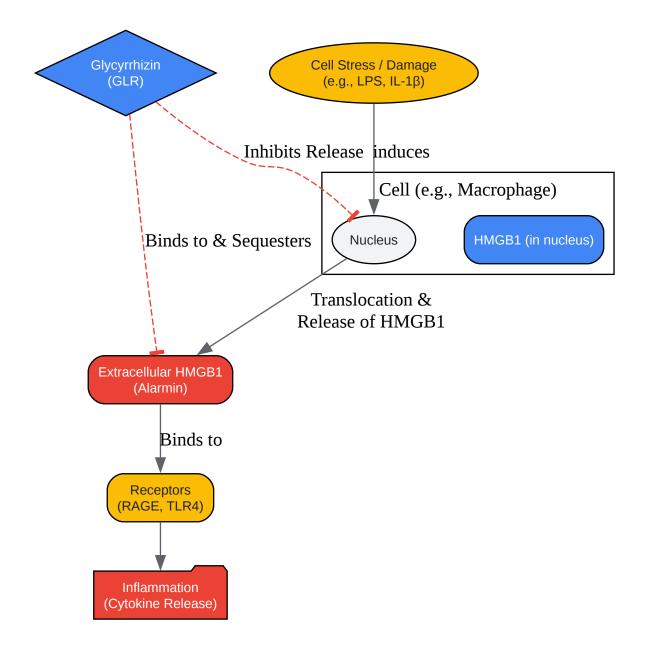
Note: 18α-GAMG is a monoglucuronide analog of Glycyrrhetinic acid, derived from GLR.

HMGB1 Inhibition and Antioxidant Activity

GLR is a known direct inhibitor of High-Mobility Group Box 1 (HMGB1), an alarmin that promotes inflammation when released from cells.[1][22][23] GLR also exhibits antioxidant properties by reducing the generation of reactive oxygen species (ROS) in cells like neutrophils, rather than by direct scavenging.[24][25][26]

Logical Relationship: GLR as an HMGB1 Inhibitor





Click to download full resolution via product page

Caption: Mechanism of GLR-mediated inhibition of HMGB1 activity.

Experimental Protocol: Intracellular ROS Measurement

This protocol describes the use of a fluorescent probe, DCFDA, to measure intracellular ROS generation in neutrophils or other cell types.

Cell Isolation/Culture:



- Isolate human neutrophils from peripheral blood or use a suitable cell line (e.g., HL-60, HepG2).
- Resuspend cells in a suitable buffer (e.g., Hanks' Balanced Salt Solution).

Probe Loading:

 Load the cells with 10 μM 2',7'-dichlorofluorescin diacetate (DCFH-DA) and incubate for 30 minutes at 37°C in the dark. DCFH-DA is deacetylated within the cell to non-fluorescent DCFH.

Treatment:

- Wash the cells to remove excess probe.
- Pre-treat the cells with various concentrations of GLR for 1 hour.

ROS Induction:

 Induce ROS production by adding a stimulant such as phorbol myristate acetate (PMA) for neutrophils or hydrogen peroxide (H₂O₂) for other cell types.[1]

• Fluorescence Measurement:

- In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'dichlorofluorescein (DCF).
- Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer with an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.

Data Analysis:

 Calculate the percentage reduction in ROS generation in GLR-treated cells compared to the stimulated control.





Data Summary: HMGB1 Inhibition and Antioxidant

Activity of GLR

Assay Type	Cell Line/System	Stimulant	Result	Reference
HMGB1 Inhibition	Chondrocytes, Disc Cells	IL-1β	Dose-dependent inhibition of HMGB1 protein expression	[23]
HMGB1 Inhibition	AGS Gastric Cancer Cells	H. pylori	Reduction of HMGB1 expression (most effective at 200	[27]
ROS Generation	Human Neutrophils	Not specified	Dose-dependent decrease in O ₂ -, H ₂ O ₂ , and OH ⁻ generation	[24][25]
ROS Generation	Cell-free system	Xanthine-oxidase	No scavenging of ROS, indicating an intracellular mechanism	[24][25]
Antioxidant	Human Melanocytes	H2O2	Reduced ROS levels and increased cell viability	[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References



- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Exploring the Role of Licorice and Its Derivatives in Cell Signaling Pathway NF-κB and MAPK - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glycyrrhizin inhibits osteoarthritis development through suppressing the PI3K/AKT/NF-κB signaling pathway in vivo and in vitro Food & Function (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and In Vitro Study of Antiviral Activity of Glycyrrhizin Nicotinate Derivatives against HIV-1 Pseudoviruses and SARS-CoV-2 Viruses PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Glycyrrhizin Inhibits SARS-CoV-2 Entry into Cells by Targeting ACE2 PMC [pmc.ncbi.nlm.nih.gov]
- 12. Glycyrrhizin Inhibits SARS-CoV-2 Entry into Cells by Targeting ACE2 PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Glycyrrhizin as a promising kryptonite against SARS-CoV-2: Clinical, experimental, and theoretical evidences PMC [pmc.ncbi.nlm.nih.gov]
- 15. cabidigitallibrary.org [cabidigitallibrary.org]
- 16. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]
- 17. [Effects of glycyrrhizin on the expression of hepatitis B virus and Toll like receptors 2,4 in HepG2.2.15 cells expressing low HBsAg] PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis, Molecular Docking and Biological Evaluation of Glycyrrhizin Analogs as Anticancer Agents Targeting EGFR PMC [pmc.ncbi.nlm.nih.gov]
- 19. Biological Screening of Glycyrrhiza glabra L. from Different Origins for Antidiabetic and Anticancer Activity PMC [pmc.ncbi.nlm.nih.gov]
- 20. Glycyrrhizin induces apoptosis in prostate cancer cell lines DU-145 and LNCaP -PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]



- 23. researchgate.net [researchgate.net]
- 24. Mechanism of Anti-Inflammatory Action of Glycyrrhizin: Effect on Neutrophil Functions Including Reactive Oxygen Species Generation | Semantic Scholar [semanticscholar.org]
- 25. Mechanism of anti-inflammatory action of glycyrrhizin: effect on neutrophil functions including reactive oxygen species generation PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. Glycyrrhizin, an inhibitor of HMGB1 induces autolysosomal degradation function and inhibits Helicobacter pylori infection PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes & Protocols: Cell-Based Assays for Screening Glycyrrhizin (GLR) Activity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15564982#cell-based-assays-for-screening-glycyrrhizin-glr-activity]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com